Arvanil

Beschreibung

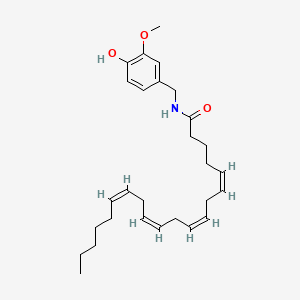

structure in first source

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLMCRFQGHWOPM-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128007-31-8 | |

| Record name | Arvanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128007-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arvanil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128007318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Dual Pharmacology of Arvanil: A Technical Guide to its Mechanism of Action at CB1 and TRPV1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arvanil, a synthetic analog of the endocannabinoid anandamide and the vanilloid capsaicin, presents a unique pharmacological profile as a "hybrid" ligand that actively engages both the cannabinoid type 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) receptors. This dual activity positions Arvanil as a compound of significant interest for therapeutic development, particularly in the realms of pain, inflammation, and neurological disorders. This technical guide provides an in-depth exploration of Arvanil's mechanism of action at CB1 and TRPV1 receptors, consolidating quantitative data, detailing key experimental protocols for its characterization, and visualizing the intricate signaling pathways it modulates.

Quantitative Pharmacological Profile of Arvanil

Arvanil exhibits a complex interaction with both CB1 and TRPV1 receptors, acting as an agonist at both targets. Its affinity and potency can vary depending on the experimental system and assay conditions. The following tables summarize the key quantitative data reported in the literature.

Table 1: Binding Affinity and Potency of Arvanil at CB1 Receptors

| Parameter | Value | Species/Cell Line | Reference |

| Kᵢ | 0.25 - 2.6 µM | Not Specified | [1] |

| Kᵢ | 0.5 µM | Not Specified |

Table 2: Agonist Activity and Potency of Arvanil at TRPV1 Receptors

| Parameter | Value | Species/Cell Line | Reference |

| Kᵢ (for displacement of [³H]-resiniferatoxin) | 0.3 µM | Not Specified | |

| Kᵢ (for displacement of [³H]-resiniferatoxin) | 6.77 (pKᵢ) | Rat VR1 transfected CHO cells | [2][3] |

| EC₅₀ (for ⁴⁵Ca²⁺ uptake) | 9.29 (pEC₅₀) | Rat VR1 transfected CHO cells |

Table 3: Inhibition of Anandamide Membrane Transporter (AMT) by Arvanil

| Parameter | Value | Reference |

| IC₅₀ | 3.6 µM |

Core Signaling Pathways of Arvanil

Arvanil's dual agonism initiates distinct signaling cascades through CB1 and TRPV1 receptors, which can lead to both synergistic and opposing cellular effects.

CB1 Receptor-Mediated Signaling

As a G-protein coupled receptor (GPCR), CB1 activation by Arvanil primarily involves the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels. This pathway is fundamental to the cannabimimetic effects observed with Arvanil.

TRPV1 Receptor-Mediated Signaling

TRPV1 is a non-selective cation channel. Arvanil's agonism at TRPV1 leads to the opening of this channel, resulting in a significant influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺). This influx depolarizes the cell membrane and elevates intracellular calcium concentrations, triggering a wide array of downstream signaling events, including the activation of calcium-dependent enzymes and modulation of neurotransmitter release.

References

- 1. Comparison of the Anticancer Effects of Arvanil and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - ProQuest [proquest.com]

Arvanil Signaling in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arvanil (N-arachidonoylvanillamine) is a synthetic hybrid molecule that combines the structural features of the endocannabinoid anandamide and the vanilloid capsaicin. This unique structure allows it to interact with multiple targets within the central and peripheral nervous systems, leading to a complex pharmacological profile. This technical guide provides an in-depth overview of the core signaling pathways activated by Arvanil in neuronal cells. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

Core Signaling Pathways of Arvanil in Neuronal Cells

Arvanil's effects in neuronal cells are primarily mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the Cannabinoid Receptor 1 (CB1). Additionally, Arvanil has been shown to modulate the activity of L-type calcium channels, inhibit the enzyme Fatty Acid Amide Hydrolase (FAAH), and block the anandamide membrane transporter (AMT). These interactions can occur in a synergistic or independent manner, leading to a range of cellular responses from neuroprotection to apoptosis.[1][2]

TRPV1 Receptor Activation

Arvanil is a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[3] Activation of TRPV1 by Arvanil leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization.[4] This initial activation can lead to the sensation of pain, but prolonged exposure results in receptor desensitization, which is thought to contribute to Arvanil's analgesic effects.[1] The influx of calcium through TRPV1 channels can also trigger downstream signaling cascades, including the activation of calmodulin and calcineurin.

CB1 Receptor Modulation

Arvanil also acts as an agonist at the CB1 receptor, a G-protein coupled receptor highly expressed in the central nervous system. Activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, including the inhibition of presynaptic calcium channels and activation of inwardly rectifying potassium channels. These effects generally result in a decrease in neurotransmitter release. The neuroprotective effects of Arvanil are, in part, attributed to its synergistic activation of both CB1 and TRPV1 receptors.

References

- 1. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. TRPV1 Activation in Primary Cortical Neurons Induces Calcium-Dependent Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship of Arvanil and its analogs

An In-depth Technical Guide to the Structure-Activity Relationship of Arvanil and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arvanil, or N-arachidonoylvanillamine, is a synthetic hybrid molecule that ingeniously combines the structural features of two distinct endogenous compounds: anandamide, an endocannabinoid, and capsaicin, the pungent component of chili peppers. This unique "chimeric" structure confers a complex pharmacological profile, making Arvanil a subject of significant interest in drug development. It is recognized as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor. Additionally, it interacts with the endocannabinoid system, notably as a weak agonist of the Cannabinoid 1 (CB1) receptor, an inhibitor of the anandamide membrane transporter (AMT), and an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for anandamide degradation.

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of Arvanil and its analogs, detailing how specific chemical modifications influence their biological activity. It includes quantitative data, experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Core Structure and Pharmacophore

The Arvanil molecule can be dissected into three key regions, each crucial for its interaction with biological targets:

-

The Vanillyl Headgroup: Inherited from capsaicin, this 4-hydroxy-3-methoxybenzyl moiety is critical for activity at the TRPV1 receptor.

-

The Amide Linker: This central amide bond connects the headgroup and the lipid tail. Its integrity and substitution are vital for the molecule's stability and receptor affinity.

-

The Arachidonoyl Tail: This long, polyunsaturated fatty acid chain, derived from anandamide, is essential for interactions with the CB1 receptor and enzymes of the endocannabinoid system like FAAH.

Structure-Activity Relationship (SAR) of Arvanil Analogs

Systematic modification of Arvanil's core structure has yielded critical insights into the chemical features governing its potency and selectivity for its various targets.

Modifications of the Vanillyl Headgroup

The aromatic headgroup is a primary determinant of TRPV1 receptor activity.

-

4-Hydroxy Group: Removal of the 4-hydroxy group leads to a decrease in activity at the TRPV1 receptor and the anandamide membrane transporter (AMT).

-

3-Methoxy Group: Replacing the 3-methoxy group with a chlorine atom also diminishes activity at TRPV1 and AMT. However, this modification, along with the removal of the 4-hydroxy group, has been shown to increase the ability of the analogs to inhibit FAAH.

Modifications of the Amide Linker

The central linker region is sensitive to structural changes.

-

N-Methylation: Methylation of the amide nitrogen results in a general decrease in activity at TRPV1, AMT, and FAAH.

-

Amide Replacement: Replacing the amide moiety with a urea or thiourea group allows the analogs to retain activity at TRPV1 and AMT. Notably, the urea analog emerges as a potent FAAH inhibitor, with a reported IC50 of 2.0 μM. These analogs, however, exhibit very little affinity for the CB1 receptor.

General Observations

Many of the synthesized analogs did not directly stimulate the CB1 receptor in functional assays. Despite this, several compounds that were potent TRPV1 agonists (EC50 < 10 nM) induced cannabimimetic effects in the mouse "tetrad" tests, suggesting that TRPV1 activation or other, uncharacterized receptors may contribute to these in-vivo responses. One of the most potent compounds in vivo, O-2093, did not activate either VR1 or CB1 receptors, highlighting the complexity of the pharmacology of these hybrids.

Caption: Logical relationships in Arvanil's structure-activity profile.

Quantitative Data Summary

The following tables summarize the biological activities of Arvanil and selected analogs at their primary targets.

Table 1: Activity at Vanilloid (TRPV1) and Cannabinoid (CB1) Receptors

| Compound | TRPV1 Affinity (pKi) | TRPV1 Potency (pEC50, ⁴⁵Ca²⁺ uptake) | CB1 Receptor Affinity (Ki, μM) |

| Arvanil | 6.77 | 9.29 | 0.25–2.6 |

| Anandamide | 5.78 | 5.80 | - |

| Capsaicin | - | 7.37 | - |

| Olvanil | - | - | 1.6 |

| AM404 | 6.18 | 6.32 | - |

pKi and pEC50 are negative logarithms of the Ki and EC50 values, respectively. A higher value indicates greater affinity/potency.

Table 2: Activity on Endocannabinoid System Enzymes and Transporters

| Compound | FAAH Inhibition (IC50, μM) | Anandamide Membrane Transporter (AMT) Inhibition (IC50, μM) |

| Arvanil | - | 3.6 |

| Olvanil | - | 9.0 |

| Urea Analog of Arvanil | 2.0 | - |

Signaling Pathways and Mechanisms of Action

Arvanil's biological effects are mediated through multiple, sometimes independent, signaling pathways.

Neuroprotective Signaling

In models of in vivo excitotoxicity, Arvanil provides neuroprotection through a synergistic action on both CB1 and TRPV1 receptors. Activation of CB1 receptors and the desensitization of TRPV1 channels following initial activation are thought to contribute to a reduction in calcium influx and glutamate release, mitigating neuronal damage.

Caption: Arvanil's dual-receptor pathway for neuroprotection.

Apoptosis Induction in Cancer Cells

Arvanil can induce apoptosis in certain cancer cell lines, such as Jurkat T-cells, through a pathway that is independent of both TRPV1 and CB1 receptors. This mechanism involves the Fas-associated death domain (FADD) adapter protein and the subsequent activation of caspase-8 and the downstream executioner caspases, which is characteristic of type II extrinsic apoptosis.

Caption: Caspase-8 mediated apoptosis pathway induced by Arvanil.

Anti-Invasive Activity in Cancer

In human small cell lung cancer (SCLC) cells, Arvanil and its analog Olvanil exhibit anti-invasive properties that are superior to capsaicin. This activity is notably independent of TRPV1 and CB1 receptors and is instead mediated by the activation of the AMP-activated protein kinase (AMPK) pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of Arvanil and its analogs.

CB1 Receptor Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activation of G-protein coupled receptors like CB1.

-

Membrane Preparation: Whole brain membranes are prepared from rodents. The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.7) and centrifuged at high speed (e.g., 42,000g). The resulting pellet is washed, re-suspended, and stored at -80°C.

-

Assay Procedure: Membranes (10 µg protein) are incubated in an assay buffer containing 0.1% BSA, 10 µM GDP, the test compound, and 0.1 nM [³⁵S]GTPγS. The reaction is carried out at 30°C for 60 minutes.

-

Data Collection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer, and the bound radioactivity is quantified using liquid scintillation spectrometry.

-

Data Analysis: Net agonist-stimulated binding is calculated by subtracting basal binding (without agonist) from the total binding. EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression software.

TRPV1 Receptor Agonist Assay (⁴⁵Ca²⁺ Uptake)

This assay directly measures the function of TRPV1 as a non-selective cation channel.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells or other suitable cell lines are stably transfected with the gene for the rat TRPV1 (rVR1) receptor.

-

Assay Procedure: Cells are incubated with various concentrations of the test compound (e.g., Arvanil, capsaicin) in the presence of radioactive ⁴⁵Ca²⁺.

-

Data Collection: After a defined incubation period, the cells are washed to remove extracellular ⁴⁵Ca²⁺, and the intracellular radioactivity is measured.

-

Data Analysis: The amount of ⁴⁵Ca²⁺ uptake is plotted against the compound concentration. The data is fitted to a dose-response curve to calculate the pEC50 value, which indicates the potency of the compound as a TRPV1 agonist.

Caption: Standard workflow for determining TRPV1 agonist potency.

FAAH Inhibition Assay

This assay determines a compound's ability to inhibit the primary catabolic enzyme for anandamide.

-

Enzyme Source: Homogenates from cells or tissues known to express FAAH are used as the enzyme source.

-

Substrate: A labeled anandamide substrate (e.g., [³H]anandamide) is used.

-

Assay Procedure: The enzyme preparation is pre-incubated with the test inhibitor (Arvanil analog) for a specific period. The reaction is then initiated by adding the labeled substrate.

-

Product Separation: After incubation, the reaction is stopped, and the lipid and aqueous phases are separated. The hydrolysis product (e.g., [³H]ethanolamine) partitions into the aqueous phase, while the unreacted substrate remains in the lipid phase.

-

Data Analysis: The radioactivity in the aqueous phase is quantified. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by comparing the activity in the presence of the inhibitor to the control activity.

Conclusion

The structure-activity relationship of Arvanil is complex, reflecting its hybrid nature and its ability to interact with multiple, distinct biological targets. Modifications to the vanillyl headgroup primarily influence TRPV1 activity and FAAH inhibition, while changes to the amide linker can drastically alter the pharmacological profile, for instance by creating potent and selective FAAH inhibitors. The arachidonoyl tail remains a crucial element for endocannabinoid system interactions. The diverse signaling pathways activated by Arvanil, including those independent of its canonical TRPV1 and CB1

Arvanil In Vivo Pharmacokinetics and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arvanil, a hybrid molecule combining the structural features of the endocannabinoid anandamide and the vanilloid capsaicin, has garnered significant interest for its potent activation of both cannabinoid CB1 and vanilloid TRPV1 receptors.[1][2][3] This dual action suggests its potential as a therapeutic agent. Despite numerous investigations into its pharmacological effects, a comprehensive in vivo pharmacokinetic and metabolic profile of Arvanil remains largely uncharacterized in publicly available literature. This technical guide synthesizes the current, albeit limited, knowledge on the in vivo fate of Arvanil and provides a framework of experimental protocols necessary for its full pharmacokinetic characterization.

In Vivo Pharmacokinetic Profile of Arvanil

Direct quantitative pharmacokinetic data for Arvanil, such as plasma concentration-time profiles, maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), are not extensively reported in peer-reviewed publications. However, some qualitative insights can be gleaned from existing studies.

It has been noted that Arvanil is metabolically more stable than anandamide (AEA), which is rapidly hydrolyzed in vivo.[1][4] This enhanced stability is a key feature designed into the molecule to prolong its pharmacological effects.

Table 1: Summary of Qualitative In Vivo Pharmacokinetic Information for Arvanil

| Parameter | Observation | Citation |

| Metabolic Stability | More stable than anandamide (AEA). | |

| Onset of Action | Intravenously administered Arvanil is potent in producing physiological effects in mice. | |

| Duration of Action | Dose-dependently effective at 7 days post-administration in a rat model of neurodegeneration. |

Metabolism of Arvanil

The precise metabolic pathways of Arvanil in vivo have not been fully elucidated. However, based on its chemical structure—an N-arachidonoyl group linked to a vanillylamine moiety—potential metabolic transformations can be predicted. Arvanil is an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide, which contributes to its metabolic stability.

Potential metabolic reactions could include:

-

Hydrolysis: Cleavage of the amide bond, though Arvanil is designed to be resistant to this compared to anandamide.

-

Oxidation: Cytochrome P450 (CYP450) enzymes could potentially hydroxylate the arachidonoyl chain or the vanillyl group.

-

Conjugation: Phase II metabolic enzymes could conjugate metabolites with glucuronic acid or sulfate.

Further research is required to identify the major metabolites of Arvanil and the primary enzymes involved in its biotransformation.

Experimental Protocols for Pharmacokinetic and Metabolism Studies

To thoroughly characterize the in vivo pharmacokinetics and metabolism of Arvanil, a series of well-established experimental protocols should be employed.

Animal Model and Dosing

-

Species: Male Wistar or Sprague-Dawley rats (200-300g) are commonly used for pharmacokinetic studies.

-

Dosing: Arvanil can be administered via various routes, including intraperitoneal (i.p.) or intravenous (i.v.) injection. Doses used in previous in vivo studies in rats have ranged from 0.1 to 1 mg/kg. The vehicle for administration should be carefully selected to ensure solubility and biocompatibility (e.g., a mixture of ethanol, Tween 80, and saline).

Sample Collection

-

Blood Sampling: Serial blood samples (e.g., at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) should be collected from a cannulated vessel (e.g., jugular vein) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Distribution (Optional): At the end of the study, various tissues (e.g., brain, liver, kidney, adipose tissue) can be collected to assess tissue distribution.

Bioanalytical Method for Quantification of Arvanil

A sensitive and specific analytical method is crucial for accurately measuring Arvanil concentrations in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction can be used to extract Arvanil from plasma samples.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with a C18 column is suitable for separating Arvanil from endogenous matrix components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for quantification.

In Vitro Metabolism Studies

-

Microsomal Stability Assay: Incubating Arvanil with liver microsomes from different species (e.g., rat, human) in the presence of NADPH can provide an initial assessment of its metabolic stability and help identify the primary metabolites.

-

CYP450 Reaction Phenotyping: Using a panel of recombinant human CYP450 enzymes or specific chemical inhibitors can identify the specific CYP isoforms responsible for Arvanil metabolism.

Visualizations

Experimental Workflows

References

- 1. Neuroprotection by the Endogenous Cannabinoid Anandamide and Arvanil against In Vivo Excitotoxicity in the Rat: Role of Vanilloid Receptors and Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A structure/activity relationship study on arvanil, an endocannabinoid and vanilloid hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The CB1/VR1 agonist arvanil induces apoptosis through an FADD/caspase-8-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotection by the endogenous cannabinoid anandamide and arvanil against in vivo excitotoxicity in the rat: role of vanilloid receptors and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Targeting Endovanilloid: A Technical Whitepaper on N-arachidonoyl-vanillylamine (Arvanil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl-vanillylamine (Arvanil) is a synthetic hybrid molecule, ingeniously designed by combining the structural features of the endogenous cannabinoid anandamide and the vanilloid capsaicin. This unique chimera exhibits a multifaceted pharmacological profile, acting as a potent agonist at both the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) channel. Beyond its direct receptor agonism, Arvanil also modulates the endocannabinoid system by inhibiting the reuptake of anandamide. Its diverse biological activities, including analgesic, anti-inflammatory, and anti-cancer properties, have positioned it as a significant tool for pharmacological research and a potential lead compound for drug development. This whitepaper provides a comprehensive technical overview of the discovery, chemical synthesis, and biological characterization of Arvanil, complete with detailed experimental protocols and a summary of its quantitative pharmacological data.

Discovery and Rationale

The conception of Arvanil stemmed from the desire to create a stable, systemically active compound that could harness the therapeutic potentials of both the endocannabinoid and vanilloid systems. By merging the arachidonoyl backbone of anandamide with the vanillyl head group of capsaicin, researchers aimed to develop a molecule with enhanced analgesic properties and a favorable metabolic profile. Arvanil was first described as a potent agonist for the TRPV1 receptor, even more so than capsaicin, and was subsequently found to be an agonist at CB1 receptors.[1]

Chemical Synthesis

The synthesis of N-arachidonoyl-vanillylamine is typically achieved through the acylation of vanillylamine with arachidonic acid. A general and efficient method involves the use of a coupling agent to facilitate the amide bond formation.

Experimental Protocol: Synthesis of N-arachidonoyl-vanillylamine

Materials:

-

Arachidonic acid

-

Vanillylamine hydrochloride

-

Triethylamine (TEA)

-

Propylphosphonic anhydride (T3P®) or other suitable coupling agent

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve arachidonic acid in anhydrous dichloromethane.

-

Amine Preparation: In a separate flask, suspend vanillylamine hydrochloride in anhydrous dichloromethane and add triethylamine (approximately 2-3 equivalents) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-30 minutes.

-

Coupling Reaction: Cool the solution of arachidonic acid to 0°C using an ice bath. To this solution, add the vanillylamine/triethylamine mixture.

-

Addition of Coupling Agent: Slowly add the coupling agent (e.g., T3P®, approximately 1.5 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure N-arachidonoyl-vanillylamine.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Quantitative Pharmacological Data

Arvanil's pharmacological activity has been quantified in a variety of in vitro and in vivo assays. The following table summarizes key quantitative data for its interaction with its primary targets.

| Target/Assay | Parameter | Value | Species/System |

| Cannabinoid Receptor 1 (CB1) | Ki | 0.25 - 0.52 µM | Rat brain membranes |

| TRPV1 Receptor | Ki | 0.28 µM | |

| EC50 | <10 nM | Calcium influx in TRPV1-expressing cells | |

| Anandamide Transporter | IC50 | 3.6 µM | Inhibition of anandamide uptake |

| FAAH (Fatty Acid Amide Hydrolase) | - | Resistant to hydrolysis | |

| In Vivo Analgesia (Mouse) | ED50 | ~0.04 mg/kg (i.v.) | Mouse "tetrad" of cannabimimetic effects |

| L-type Ca2+ channel inhibition | IC50 | 2 µM | NG108-15 cells |

Signaling Pathways

Arvanil exerts its biological effects through multiple signaling pathways. The primary pathways involve the activation of CB1 and TRPV1 receptors. Additionally, a CB1/TRPV1-independent apoptotic pathway has been identified.

CB1 Receptor Signaling

As a CB1 receptor agonist, Arvanil activates the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

TRPV1 Receptor Signaling

Arvanil is a potent agonist of the TRPV1 receptor, a non-selective cation channel. Its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the cell membrane. In sensory neurons, this leads to the sensation of pain and heat, followed by a period of desensitization, which contributes to its analgesic effects.

FADD/Caspase-8-Dependent Apoptosis

Interestingly, Arvanil can induce apoptosis in certain cancer cell lines through a mechanism that is independent of both CB1 and TRPV1 receptors. This pathway involves the recruitment of the Fas-associated death domain (FADD) adapter protein and the subsequent activation of caspase-8, a key initiator of the apoptotic cascade.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of Arvanil.

CB1 Receptor Binding Assay (Radioligand Competition)

This protocol describes a competition binding assay to determine the affinity of Arvanil for the CB1 receptor using a radiolabeled ligand.

Workflow:

Protocol:

-

Membrane Preparation: Prepare a crude membrane fraction from a source rich in CB1 receptors (e.g., rat brain or cells recombinantly expressing the CB1 receptor).

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Radioligand (e.g., [³H]CP55,940 at a concentration near its Kd), membrane preparation, and assay buffer.

-

Non-specific Binding: Radioligand, membrane preparation, a high concentration of a non-labeled CB1 ligand (e.g., 10 µM WIN 55,212-2), and assay buffer.

-

Competition: Radioligand, membrane preparation, and varying concentrations of Arvanil.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Arvanil concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

TRPV1 Functional Assay (Calcium Influx)

This protocol measures the ability of Arvanil to activate TRPV1 channels by monitoring changes in intracellular calcium concentration using a fluorescent calcium indicator.

Workflow:

Protocol:

-

Cell Culture: Plate cells stably or transiently expressing the TRPV1 receptor (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with the buffer to remove any extracellular dye.

-

Assay: Place the plate in a fluorescence plate reader or a microscope equipped for calcium imaging.

-

Baseline Reading: Measure the baseline fluorescence for a short period before adding the compound.

-

Compound Addition: Add varying concentrations of Arvanil to the wells.

-

Measurement: Immediately begin recording the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm.

-

Data Analysis: Calculate the change in intracellular calcium concentration from the fluorescence signal. Plot the peak response against the logarithm of the Arvanil concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

In Vivo Analgesia Assay (Hot Plate Test)

The hot plate test is a classic method to assess the central analgesic activity of a compound in rodents.

Workflow:

References

Arvanil at Cannabinoid Receptors: A Technical Guide to Binding Affinity and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arvanil (N-arachidonoylvanillamine) is a synthetic compound that represents a structural hybrid of the endogenous cannabinoid anandamide and the vanilloid receptor agonist, capsaicin. This unique structure confers a complex pharmacological profile, with activity at multiple cellular targets, including the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of the binding affinity and functional efficacy of arvanil at these cannabinoid receptors, based on currently available scientific literature. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed molecular interactions and functional consequences of arvanil's engagement with the endocannabinoid system.

Data Presentation: Binding Affinity of Arvanil

Quantitative data on the binding affinity of arvanil for cannabinoid receptors is primarily available for the CB1 receptor. Studies consistently report its affinity in the micromolar range. In contrast, specific binding affinity values for the CB2 receptor are not widely reported, with most sources indicating a low to negligible affinity.

| Ligand | Receptor | Parameter | Value (µM) | Assay Type | Reference Cell/Tissue |

| Arvanil | CB1 | K_i_ | 0.25 - 2.6 | Radioligand Displacement Assay | Not Specified |

Note: The range in K_i_ values may be attributed to variations in experimental conditions and assay methodologies across different studies.

Efficacy of Arvanil at Cannabinoid Receptors

While arvanil is often described as a weak agonist at the CB1 receptor, specific quantitative data for its efficacy, such as EC_50_ (half-maximal effective concentration) and E_max_ (maximum effect), are not consistently reported in the literature. For the CB2 receptor, given its low binding affinity, there is a corresponding lack of functional efficacy data. The absence of robust quantitative efficacy data is a significant gap in the pharmacological characterization of arvanil at cannabinoid receptors.

Experimental Protocols

The following sections detail representative experimental protocols for assessing the binding affinity and functional efficacy of compounds like arvanil at cannabinoid receptors. These are generalized methods and would require optimization for specific experimental conditions.

Radioligand Displacement Assay for Binding Affinity (K_i_)

This assay determines the binding affinity of a test compound (e.g., arvanil) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Membranes from cells expressing the cannabinoid receptor of interest (e.g., CHO-CB1 or HEK-CB1 cells) or brain tissue homogenates.

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound (arvanil).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of arvanil.

-

In a 96-well plate, add the assay buffer, radioligand at a fixed concentration (typically at its K_d_ value), and varying concentrations of arvanil or vehicle.

-

Add the cell membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Efficacy (EC_50_ and E_max_)

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.

Materials:

-

Membranes from cells expressing the cannabinoid receptor of interest (e.g., CHO-CB1 cells).

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound (arvanil).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4).

-

Non-specific binding control (unlabeled GTPγS).

Procedure:

-

Prepare serial dilutions of arvanil.

-

In a 96-well plate, add assay buffer, GDP, varying concentrations of arvanil, and the cell membranes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of arvanil to generate a dose-response curve. The EC_50_ (concentration for 50% of maximal stimulation) and E_max_ (maximal stimulation) are determined from this curve.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 and CB2 receptor activation via G_i/o_ proteins.

Materials:

-

Whole cells expressing the cannabinoid receptor of interest (e.g., HEK-CB1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (arvanil).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a PDE inhibitor.

-

Add varying concentrations of arvanil and incubate for a short period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Data Analysis: The ability of arvanil to inhibit forskolin-stimulated cAMP accumulation is measured. An IC_50_ value is determined from the dose-response curve.

Signaling Pathways

Upon activation by an agonist, CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. Arvanil, as a weak agonist at the CB1 receptor, is expected to trigger these pathways, albeit with lower efficacy compared to full agonists.

CB1 Receptor Signaling

The CB1 receptor is predominantly coupled to the G_i/o_ family of G proteins. Activation of the CB1 receptor by an agonist like arvanil leads to the dissociation of the G protein heterotrimer into Gα_i/o_ and Gβγ subunits, which then modulate various downstream effectors.

Key Downstream Effects of CB1 Receptor Activation:

-

Inhibition of Adenylyl Cyclase: The activated Gα_i/o_ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It can also inhibit voltage-gated calcium channels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can also lead to the activation of the MAPK cascade, including ERK1/2, which plays a role in regulating gene expression and cell proliferation.[1]

CB2 Receptor Signaling

Similar to the CB1 receptor, the CB2 receptor is primarily coupled to G_i/o_ proteins. Its activation initiates a comparable set of signaling events, although the expression of CB2 receptors is more restricted, being found predominantly in immune cells.

Key Downstream Effects of CB2 Receptor Activation:

-

Inhibition of Adenylyl Cyclase: Similar to CB1, activation of CB2 leads to Gα_i/o_-mediated inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit released upon CB2 activation can also stimulate the MAPK pathway, which is involved in modulating immune cell function and inflammatory responses.

Conclusion

Arvanil exhibits a clear, though modest, binding affinity for the CB1 receptor, with its interaction with the CB2 receptor being significantly weaker. While it is generally considered a weak CB1 agonist, the lack of comprehensive quantitative efficacy data (EC_50_ and E_max_) from functional assays represents a critical knowledge gap. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation and characterization of arvanil and novel related compounds. A more complete understanding of its functional activity at cannabinoid receptors is essential for elucidating its full therapeutic potential and mechanism of action. Future research should focus on generating robust efficacy data to complement the existing binding affinity profile.

References

The Role of Arvanil in Endocannabinoid System Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arvanil (N-arachidonoylvanillamine) is a synthetic compound that represents a significant tool in the study of the endocannabinoid system (ECS). As a structural hybrid of the endogenous cannabinoid anandamide and the vanilloid agonist capsaicin, Arvanil exhibits a unique pharmacological profile, acting as a potent agonist at both cannabinoid receptor type 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1) channels.[1][2] This dual activity, coupled with its ability to inhibit the anandamide membrane transporter (AMT) and fatty acid amide hydrolase (FAAH), positions Arvanil as a multifaceted modulator of endocannabinoid signaling.[3][4][5] This technical guide provides an in-depth overview of Arvanil's mechanism of action, its effects on the ECS, and detailed methodologies for its study, aimed at researchers and professionals in drug development.

Introduction to Arvanil and the Endocannabinoid System

The endocannabinoid system is a complex, ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.

Arvanil was designed as a "hybrid" molecule to leverage the therapeutic potentials of both the cannabinoid and vanilloid systems. Its structure incorporates the vanillylamine head group of capsaicin and the arachidonoyl tail of anandamide. This unique chimera allows it to interact with key components of the ECS, making it a valuable pharmacological tool for dissecting the intricate signaling pathways of this system.

Mechanism of Action

Arvanil's modulation of the endocannabinoid system is multifaceted, primarily involving direct receptor agonism and inhibition of endocannabinoid inactivation.

Dual Agonism at CB1 and TRPV1 Receptors

Arvanil is a potent agonist at both CB1 and TRPV1 receptors. The activation of CB1 receptors, predominantly expressed in the central nervous system, is responsible for the cannabimimetic effects observed with Arvanil administration. Simultaneously, its agonism at TRPV1 channels, which are non-selective cation channels involved in pain sensation, contributes to its analgesic and neuroprotective properties. The synergistic action on these two distinct receptor systems may offer therapeutic advantages over single-target ligands.

Inhibition of Anandamide Inactivation

Arvanil enhances endocannabinoid signaling by preventing the inactivation of anandamide. It achieves this through two primary mechanisms:

-

Inhibition of the Anandamide Membrane Transporter (AMT): Arvanil is a potent inhibitor of the putative AMT, the protein responsible for the reuptake of anandamide from the synaptic cleft into the cell. By blocking this transporter, Arvanil increases the extracellular concentration and duration of action of anandamide.

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH): Arvanil also inhibits FAAH, the primary enzyme responsible for the intracellular degradation of anandamide. This inhibition further contributes to elevated anandamide levels, thereby amplifying its signaling through cannabinoid receptors.

Signaling Pathways and Cellular Effects

The interaction of Arvanil with its molecular targets initiates a cascade of intracellular signaling events, leading to diverse cellular responses.

Neuromodulatory Effects

Through its action on CB1 receptors, Arvanil modulates neurotransmitter release. In control rats, Arvanil has been shown to enhance GABAergic transmission in the globus pallidus. Conversely, in a rat model of Huntington's disease, it increases glutamate levels in the same brain region, suggesting a complex, context-dependent effect on neurotransmission.

Apoptotic Effects

In certain cell types, Arvanil can induce apoptosis. For instance, in Jurkat T-cells, Arvanil triggers programmed cell death through a FADD/caspase-8-dependent pathway, a mechanism that appears to be independent of both CB1 and TRPV1 receptors. This suggests that Arvanil may have additional, yet to be fully characterized, molecular targets.

Quantitative Data

The following tables summarize the reported binding affinities and functional activities of Arvanil and its analogs at key molecular targets.

Table 1: Receptor and Transporter Activity of Arvanil and Related Compounds

| Compound | CB1 Ki (µM) | TRPV1 EC50 (nM) | AMT IC50 (µM) |

| Arvanil | 0.25–2.6 | <10 | 3.6 |

| Olvanil | 1.6 | >10 | 9 |

| Anandamide | ~2 | >100 | - |

| Capsaicin | - | >100 | - |

Data compiled from multiple sources.

Table 2: FAAH Inhibitory Activity of Arvanil Analogs

| Compound | FAAH IC50 (µM) |

| Arvanil Urea Analog | 2.0 |

| O-2142 (water-soluble analog) | More potent than Arvanil |

Data from a structure-activity relationship study.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Arvanil's pharmacological properties. The following sections outline key experimental protocols.

In Vitro Assays

This assay determines the affinity of Arvanil for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells expressing human CB1 receptors.

-

Radioligand (e.g., [³H]CP55,940 or [³H]SR141716A).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Test compound (Arvanil) at various concentrations.

-

Non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate membrane preparations with the radioligand and varying concentrations of Arvanil in binding buffer.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for Arvanil using competitive binding analysis software.

-

This assay measures the ability of Arvanil to activate TRPV1 channels by detecting the subsequent influx of calcium.

-

Materials:

-

Cells expressing human TRPV1 receptors (e.g., HEK293-TRPV1).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (Arvanil) at various concentrations.

-

Positive control (e.g., capsaicin).

-

Fluorescence plate reader.

-

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Load cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash cells to remove excess dye.

-

Add varying concentrations of Arvanil to the wells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the EC50 value for Arvanil from the dose-response curve.

-

This assay determines the inhibitory potency of Arvanil on FAAH activity by measuring the hydrolysis of a fluorogenic substrate.

-

Materials:

-

Recombinant human FAAH or cell lysates containing FAAH.

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

Test compound (Arvanil) at various concentrations.

-

Positive control inhibitor (e.g., URB597).

-

Fluorescence plate reader.

-

-

Procedure:

-

Pre-incubate the FAAH enzyme with varying concentrations of Arvanil.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each concentration of Arvanil.

-

Determine the IC50 value from the dose-inhibition curve.

-

In Vivo Assays

This battery of tests is used to assess the cannabimimetic activity of a compound in vivo. The four components are:

-

Hypomotility: Measured by placing the mouse in an open field and counting the number of line crossings over a set period.

-

Catalepsy: Assessed by placing the mouse's forepaws on a raised bar and measuring the time it remains immobile.

-

Analgesia: Determined using a hot plate or tail-flick test, measuring the latency to a nociceptive response.

-

Hypothermia: Measured by recording the rectal temperature of the mouse.

A positive result in all four tests is indicative of CB1 receptor agonism.

Therapeutic Potential

The unique pharmacological profile of Arvanil suggests its potential therapeutic application in a variety of conditions:

-

Pain and Inflammation: Through its dual action on CB1 and TRPV1 receptors, Arvanil has shown potent analgesic effects in preclinical models of persistent pain.

-

Neurodegenerative Disorders: Arvanil has demonstrated neuroprotective effects in models of excitotoxicity and has been investigated for its potential in ameliorating hyperkinesia in a rat model of Huntington's disease.

-

Cancer: Arvanil has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer.

-

Emesis: Arvanil, along with other CB1/TRPV1 agonists, has been shown to inhibit emesis in ferrets.

-

Spasticity: Arvanil is a potent inhibitor of spasticity in a mouse model of multiple sclerosis, with evidence suggesting a mechanism independent of CB1 and TRPV1 receptors.

Conclusion

Arvanil is a powerful and versatile pharmacological tool for probing the complexities of the endocannabinoid system. Its hybrid nature, conferring dual agonism at CB1 and TRPV1 receptors along with inhibition of anandamide inactivation, provides a unique mechanism for modulating endocannabinoid signaling. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize Arvanil in their investigations. Further research into the nuanced signaling pathways and potential off-target effects of Arvanil will undoubtedly continue to illuminate the intricate workings of the endocannabinoid system and may pave the way for novel therapeutic strategies.

References

- 1. Assessment of dependence potential and abuse liability of Δ8-tetrahydrocannabinol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrad test - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A structure/activity relationship study on arvanil, an endocannabinoid and vanilloid hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

Arvanil: A Hybrid Agonist of TRPV1 and CB1 Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arvanil (N-arachidonoylvanillamine) is a synthetic compound that represents a significant area of interest in pharmacology due to its unique hybrid structure, combining features of both capsaicin, the pungent component of chili peppers, and anandamide, an endogenous cannabinoid. This molecular design confers upon Arvanil the ability to act as a dual agonist, targeting two distinct and crucial receptor systems: the Transient Receptor Potential Vanilloid 1 (TRPV1) and the Cannabinoid Receptor type 1 (CB1).[1] This technical guide provides an in-depth overview of the core pharmacological aspects of Arvanil, focusing on its quantitative data, experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The dual agonism of Arvanil has been quantified through various in vitro assays, providing insights into its binding affinity, potency, and efficacy at both TRPV1 and CB1 receptors. The following tables summarize the key quantitative data available for Arvanil.

| Parameter | Receptor | Value | Species | Assay Type |

| Binding Affinity (Ki) | CB1 | 0.5 µM | Not Specified | Radioligand Binding |

| 0.25 - 2.6 µM[1] | Not Specified | Radioligand Binding | ||

| TRPV1 | 0.3 µM | Not Specified | Radioligand Binding | |

| pKi = 6.77[2] | Rat | [3H]-Resiniferatoxin Displacement | ||

| Potency (EC50/pEC50) | TRPV1 | pEC50 = 9.29[2] | Rat | 45Ca2+ Uptake |

| CB1 | Not Reported | |||

| Efficacy (Emax) | TRPV1 | Not Reported | ||

| CB1 | Not Reported | |||

| Inhibition (IC50) | Anandamide Transporter | 3.6 µM | Not Specified | Not Specified |

Table 1: Pharmacological Parameters of Arvanil at TRPV1 and CB1 Receptors. This table provides a summary of the binding affinity (Ki), potency (EC50), and inhibitory concentration (IC50) of Arvanil.

Signaling Pathways

Arvanil's biological effects are mediated through the activation of distinct signaling cascades initiated by the TRPV1 and CB1 receptors.

TRPV1 Signaling Pathway

TRPV1 is a non-selective cation channel. Its activation by Arvanil leads to an influx of calcium and sodium ions, depolarizing the neuron and initiating a downstream signaling cascade.

Caption: Arvanil activates the TRPV1 channel, leading to cation influx and cellular depolarization.

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR). Arvanil binding to CB1 initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase and modulation of ion channels through the activation of Gαi/o proteins.

References

Arvanil: A Comprehensive Technical Guide to its Biological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arvanil, a synthetic hybrid molecule combining the structural features of capsaicin and the endocannabinoid anandamide, has emerged as a compelling compound with a diverse pharmacological profile. This technical guide provides an in-depth analysis of the biological properties and therapeutic potential of Arvanil. It details its multimodal mechanism of action, including its activity as an agonist at the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors, as well as its receptor-independent effects. This document summarizes key quantitative pharmacological data, provides detailed experimental protocols for cellular and in vivo assays, and visualizes critical signaling pathways and experimental workflows using the DOT language for Graphviz. The compiled information aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential of Arvanil in various therapeutic areas, including pain, inflammation, cancer, and neurodegenerative diseases.

Introduction

Arvanil, chemically known as N-(4-hydroxy-3-methoxyphenyl)methyl-5Z,8Z,11Z,14Z-eicosatetraenamide, is a structural analog of capsaicin.[1] It was designed as a "hybrid" molecule to leverage the therapeutic properties of both vanilloids and cannabinoids.[2] This unique structure confers upon Arvanil a complex pharmacology, making it a subject of significant scientific interest. Arvanil is an agonist at both the transient receptor potential vanilloid 1 (TRPV1) channels and the cannabinoid 1 (CB1) receptors.[3] Beyond its receptor-mediated effects, Arvanil also exhibits activities such as the inhibition of the anandamide membrane transporter (AMT), which potentiates the effects of endogenous cannabinoids.[1] This multifaceted mechanism of action contributes to its broad spectrum of observed biological effects, including analgesic, anti-inflammatory, anti-cancer, and neuroprotective properties.[1] This guide will systematically explore these properties, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Pharmacological Profile: Quantitative Data

The pharmacological activity of Arvanil has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinities and inhibitory concentrations.

| Target | Parameter | Value | Species | Reference(s) |

| Cannabinoid Receptor 1 (CB1) | Kᵢ | 0.25 - 2.6 µM | Not Specified | |

| Anandamide Membrane Transporter (AMT) | IC₅₀ | 3.6 µM | Not Specified | |

| Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ | 3 µM | Rat |

Table 1: Receptor Binding and Transporter Inhibition Data for Arvanil.

| Assay | Cell Line | Parameter | Value | Reference(s) |

| Anti-proliferative Activity | A375 (Melanoma) | IC₅₀ | 23.47 ± 2.12 µg/mL | |

| Anti-proliferative Activity | SK–MEL 28 (Melanoma) | IC₅₀ | 26.19 ± 1.98 µg/mL | |

| Anti-proliferative Activity | FM55P (Melanoma) | IC₅₀ | 29.14 ± 2.03 µg/mL | |

| Anti-proliferative Activity | FM55M2 (Melanoma) | IC₅₀ | 31.25 ± 2.21 µg/mL |

Table 2: In Vitro Anti-proliferative Activity of Arvanil.

Key Signaling Pathways

Arvanil's diverse biological effects are mediated through the modulation of several key signaling pathways. This section provides a detailed overview of the most well-characterized pathways, accompanied by visual diagrams.

Apoptosis Induction via FADD/Caspase-8 Pathway

In certain cancer cell lines, such as the Jurkat T-cell leukemia line, Arvanil induces apoptosis through a mechanism that is independent of TRPV1 and CB1 receptors. This pathway involves the recruitment of the Fas-associated death domain (FADD) and the subsequent activation of an initiator caspase, caspase-8. Activated caspase-8 then triggers a downstream cascade of executioner caspases, including caspase-3 and -7, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.

Caption: Arvanil-induced FADD/Caspase-8 dependent apoptosis pathway.

Neuroprotection via CB1 and TRPV1 Receptor Modulation

Arvanil has demonstrated neuroprotective effects in models of excitotoxicity. This protection is mediated by the synergistic activation of both CB1 and TRPV1 receptors. Activation of CB1 receptors is known to have neuroprotective effects, while the activation and subsequent rapid desensitization of TRPV1 receptors can lead to a reduction in calcium influx and glutamate release, thereby mitigating excitotoxic damage.

Caption: Neuroprotective signaling of Arvanil via CB1 and TRPV1 receptors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the biological activity of Arvanil.

In Vitro Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplate with a transparent bottom

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) stock solution (0.5 mg/mL in PBS)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well microplate at a predetermined optimal density in a final volume of 100 µL of culture medium per well. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Arvanil in culture medium. Remove the existing medium from the wells and add 100 µL of the Arvanil dilutions. Include vehicle-treated wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Caption: Experimental workflow for the MTT cell viability assay.

Intracellular Calcium Imaging (Fura-2 AM Assay)

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Glass coverslips or multi-well coverglass chambers

-

Poly-L-lysine (0.01%)

-

Fura-2 AM (acetoxymethyl ester)

-

DMSO

-

Ca²⁺ recording buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Fluorescence microscope with an imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

-

Perfusion system

Procedure:

-

Cell Preparation: Coat coverslips with 0.01% poly-L-lysine for 10 minutes, then wash with sterile PBS. Seed HEK293 cells onto the coated coverslips and culture for 24-48 hours.

-

Dye Loading: Wash the cells twice with Ca²⁺ recording buffer. Prepare a loading solution of 1-5 µg/mL Fura-2 AM in the recording buffer (from a 1 mg/mL stock in DMSO). Incubate the cells with the loading solution for 30-60 minutes at room temperature in the dark.

-

Washing: Gently wash the cells twice with the recording buffer to remove extracellular dye. Incubate for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.

-

Imaging: Mount the coverslip in a perfusion chamber on the microscope stage. Continuously perfuse the cells with the recording buffer.

-

Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm. Calculate the ratio of the fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.

-

Compound Application: After establishing a stable baseline, apply Arvanil through the perfusion system at the desired concentration and record the changes in the F340/F380 ratio.

Caption: Experimental workflow for intracellular calcium imaging with Fura-2 AM.

Western Blot Analysis of Caspase Activation

This protocol details the detection of caspase cleavage, a hallmark of apoptosis, by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific for pro- and cleaved forms of caspases, e.g., caspase-8, caspase-3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with Arvanil for the desired time. Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

In Vivo Analgesia (Formalin Test)

The formalin test is a model of tonic pain that involves two distinct phases of nociceptive behavior.

Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

-

Acclimatization: Acclimatize the rats to the testing environment.

-

Drug Administration: Administer Arvanil or vehicle via the desired route (e.g., intraperitoneal, intravenous) at a specific time before the formalin injection.

-

Formalin Injection: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately place the rat in an observation chamber. Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

-

Data Analysis: Compare the nociceptive scores between the Arvanil-treated and vehicle-treated groups.

Therapeutic Potential

Arvanil's unique pharmacological profile suggests its potential application in a range of therapeutic areas.

-

Analgesia: By targeting both CB1 and TRPV1 receptors, Arvanil has the potential to treat various types of pain, including neuropathic and inflammatory pain.

-

Anti-Inflammatory: Arvanil has been shown to possess anti-inflammatory properties, which may be beneficial in conditions such as arthritis and neuroinflammation.

-

Oncology: The pro-apoptotic effects of Arvanil in several cancer cell lines suggest its potential as an anti-cancer agent.

-

Neurodegenerative Diseases: The neuroprotective effects of Arvanil observed in preclinical models indicate its potential for treating neurodegenerative disorders like Huntington's disease.

-

Other Potential Applications: Arvanil has also been investigated for its antiemetic, antidepressant, and immunosuppressive activities.

Conclusion

Arvanil is a pharmacologically versatile molecule with a complex mechanism of action that engages both receptor-dependent and independent pathways. Its ability to modulate the endocannabinoid and vanilloid systems simultaneously, coupled with its other biological activities, positions it as a promising lead compound for the development of novel therapeutics for a variety of diseases. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a comprehensive foundation for researchers to further explore and unlock the full therapeutic potential of Arvanil. Further research, including clinical trials, is warranted to fully elucidate its efficacy and safety in human populations.

References

Arvanil CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arvanil, with CAS Number 128007-31-8, is a synthetic hybrid molecule that combines the structural features of capsaicin, the pungent component of chili peppers, and anandamide, an endogenous cannabinoid. This unique structure confers upon Arvanil a complex pharmacological profile, primarily characterized by its activity as an agonist at both the transient receptor potential vanilloid 1 (TRPV1) and the cannabinoid type 1 (CB1) receptors.[1][2][3] Additionally, Arvanil has been shown to inhibit the anandamide membrane transporter (AMT), thereby potentiating the effects of endogenous cannabinoids.[1][4] Emerging research also points towards receptor-independent mechanisms of action, including the induction of apoptosis and ferroptosis in cancer cells. This technical guide provides an in-depth overview of the chemical properties, pharmacological activities, and key experimental methodologies used to study Arvanil.

Chemical Properties

Physicochemical Data

| Property | Value | Source |

| CAS Number | 128007-31-8 | |

| Molecular Formula | C₂₈H₄₁NO₃ | |

| Molecular Weight | 439.6 g/mol | |

| Physical State | A solution in ethanol; Slightly yellow oil | |

| UV Lambda Max | 229, 281 nm |

Solubility Data

| Solvent | Solubility | Source |

| 0.1M Na₂CO₃ | 1 mg/mL | |

| DMF | 15 mg/mL | |

| DMSO | 13 mg/mL | |

| Ethanol | 31 mg/mL |

Pharmacological Properties and Mechanism of Action

Arvanil's pharmacological effects are multifaceted, stemming from its interactions with multiple cellular targets.

Receptor-Dependent Mechanisms

Arvanil's primary mechanism of action involves the activation of TRPV1 and CB1 receptors.

-

TRPV1 Receptor Agonism: As a potent TRPV1 agonist, Arvanil mimics the effects of capsaicin, leading to the opening of this non-selective cation channel and subsequent influx of calcium ions. This action is responsible for its analgesic properties, which are mediated through desensitization of sensory neurons upon prolonged exposure.

-

CB1 Receptor Agonism: Arvanil also acts as an agonist at CB1 receptors, though generally with lower potency compared to its TRPV1 activity. This interaction contributes to its cannabimimetic effects, including analgesia and potential psychoactive properties.

Enzyme and Transporter Inhibition

-

Anandamide Membrane Transporter (AMT) Inhibition: Arvanil is a potent inhibitor of the anandamide membrane transporter, which is responsible for the reuptake of anandamide from the synaptic cleft. By blocking AMT, Arvanil increases the extracellular concentration and duration of action of anandamide and other endocannabinoids.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Some studies suggest that Arvanil can also inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of anandamide. However, its activity as a direct FAAH inhibitor is considered weaker compared to its effects on TRPV1 and AMT.

Receptor-Independent Mechanisms

Recent studies have unveiled that Arvanil can induce programmed cell death in certain cancer cell lines through pathways independent of TRPV1 and CB1 receptors.

-

Apoptosis Induction: In Jurkat T-cell lymphoma, Arvanil induces apoptosis through a FADD/caspase-8-dependent pathway.

-

Ferroptosis Induction: In hepatocellular carcinoma, Arvanil has been shown to induce ferroptosis by binding to the mitochondrial calcium uptake protein 1 (MICU1), leading to mitochondrial calcium overload and oxidative stress.

Biological Activity Data

| Target | Action | Value | Species | Assay | Source |

| CB1 Receptor | Agonist (Ki) | 0.25 - 0.52 µM | Rat | Radioligand Binding | |

| TRPV1 Receptor | Agonist (EC₅₀) | <10 nM | Mouse | "Tetrad" Test | |

| Anandamide Membrane Transporter (AMT) | Inhibitor (IC₅₀) | 3.6 µM | Not Specified | Anandamide Uptake | |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibitor (IC₅₀) | ~2.0 µM (Urea analog) | Not Specified | FAAH Activity Assay | |

| L-type Ca²⁺ Current | Inhibitor (IC₅₀) | 2 µM | Mouse/Rat Hybrid Cell Line | Whole-cell Voltage Clamp | |